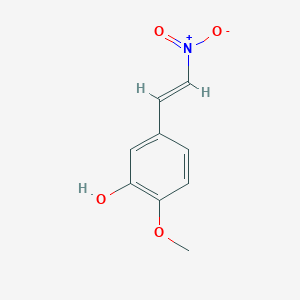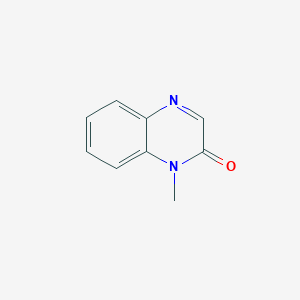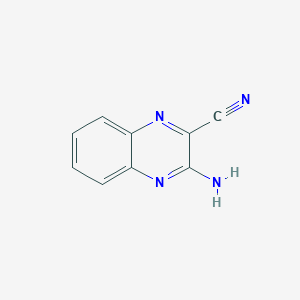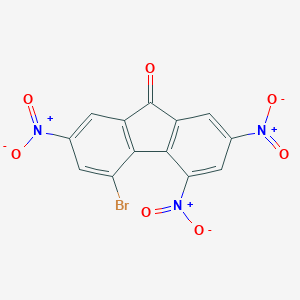
4-Bromo-2,5,7-trinitro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5,7-trinitro-9h-fluoren-9-one, commonly known as TNF or Bromofluorophenone, is a chemical compound that has been extensively studied for its uses in various scientific research applications. It is a derivative of fluorenone, which is a yellow crystalline solid that is used in the manufacture of dyes and pharmaceuticals. TNF is a pale yellow to orange crystalline powder that is soluble in organic solvents like acetone, ethanol, and methanol.
Mécanisme D'action
TNF modifies cysteine residues in proteins by forming covalent bonds with the thiol group of cysteine. This modification can result in changes in the structure and function of the protein, which can be studied using various biochemical and biophysical techniques. TNF has also been shown to modify other amino acid residues, such as histidine and lysine, although the mechanism of these modifications is not well understood.
Effets Biochimiques Et Physiologiques
The modification of proteins by TNF can have a wide range of biochemical and physiological effects. For example, TNF has been shown to inhibit the activity of enzymes that are involved in the metabolism of drugs and other xenobiotics. TNF has also been shown to inhibit the activity of proteins that are involved in the regulation of cell growth and proliferation, which can have implications for the development of cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TNF in lab experiments is its high reactivity and specificity for cysteine residues in proteins. This allows for precise modifications of proteins, which can be useful for studying their function and interactions. However, one limitation of using TNF is its potential toxicity, which can limit its use in certain applications. Additionally, the modification of proteins by TNF can be irreversible, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of TNF in scientific research. One area of interest is the development of new methods for the modification of proteins using TNF. This could involve the development of new reagents that are more selective or less toxic than TNF. Another area of interest is the study of the effects of TNF on the structure and function of proteins in living cells. This could involve the development of new imaging techniques that can visualize the modification of proteins by TNF in real-time. Overall, TNF has the potential to be a valuable tool for studying the structure and function of proteins, and its use in scientific research is likely to continue to grow in the future.
Méthodes De Synthèse
The synthesis of TNF involves the reaction of 4-bromo-2,5,7-trinitrofluorenone with sodium hydroxide in ethanol. This reaction results in the formation of TNF, which is then purified by recrystallization. The yield of TNF is typically around 60-70%, and the purity can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
TNF has been widely used in scientific research for its ability to modify proteins and peptides. It is commonly used as a reagent for the modification of cysteine residues in proteins, which can be used to study the structure and function of proteins. TNF has also been used as a probe to study the interactions between proteins and other molecules, such as DNA and RNA.
Propriétés
Numéro CAS |
903-53-7 |
|---|---|
Nom du produit |
4-Bromo-2,5,7-trinitro-9h-fluoren-9-one |
Formule moléculaire |
C13H4BrN3O7 |
Poids moléculaire |
394.09 g/mol |
Nom IUPAC |
4-bromo-2,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H4BrN3O7/c14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-4H |
Clé InChI |
DUPKPRYUZWXQTM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
903-53-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




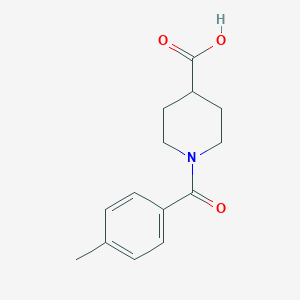
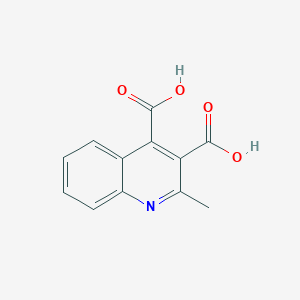
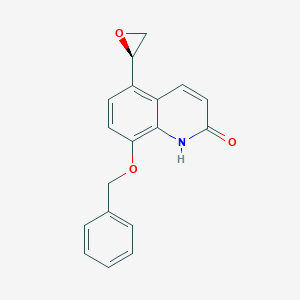
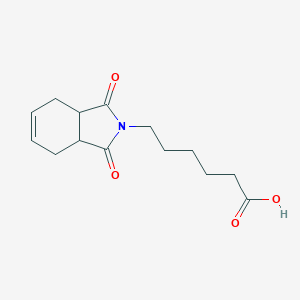
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
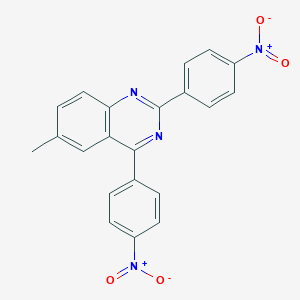
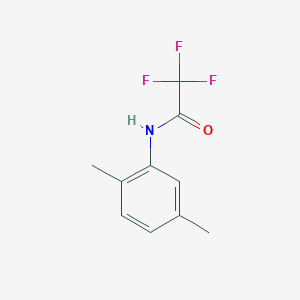
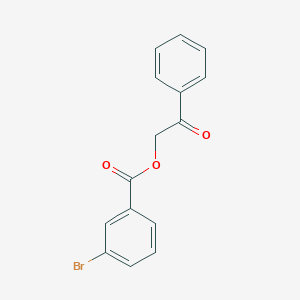
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)
